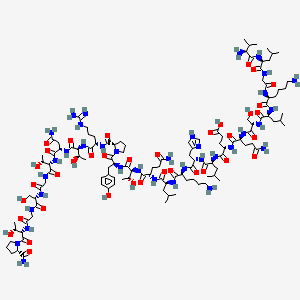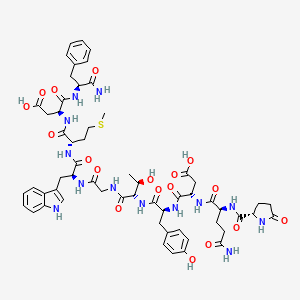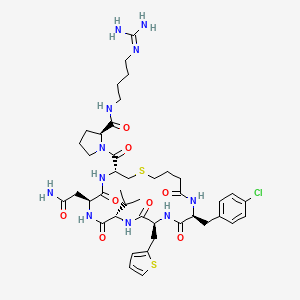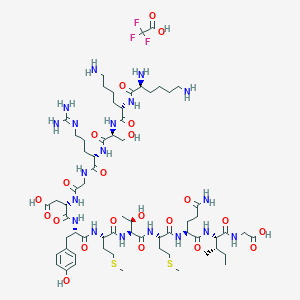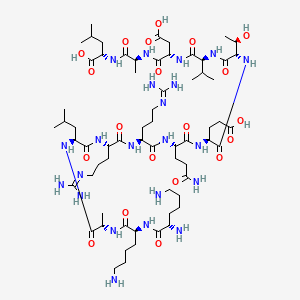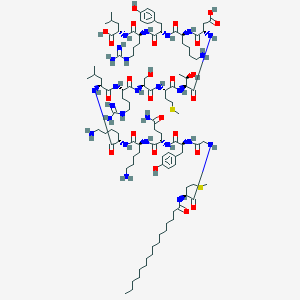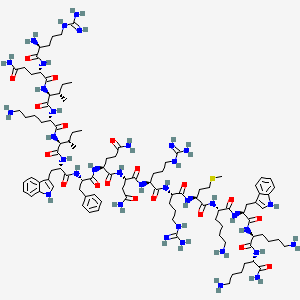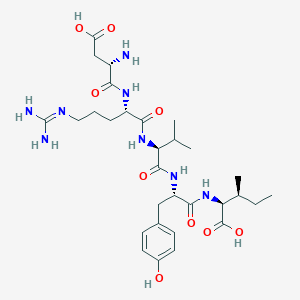
Basic fibroblast growth factor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a growth factor and signaling protein encoded by the FGF2 gene . It is a potent mitogenic agent for a wide variety of mesoderm-derived cells including fibroblasts, capillary and endocardial endothelial cells, myoblasts, vascular smooth muscle cells, mesothelial cells, glial and astroglial cells, and adrenal cortex cells .
Synthesis Analysis
BFGF is synthesized and secreted by human adipocytes and the concentration of FGF2 correlates with the BMI in blood samples . It is also involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, tumor growth, and invasion . It has been hypothesized that during both wound healing of normal tissues and tumor development, the action of heparan sulfate-degrading enzymes activates bFGF .Molecular Structure Analysis
The molecular structure of bFGF exhibits a β-barrel backbone structure composed of 12 antiparallel β strands interconnected by βturns, thereby exhibiting an approximate threefold axis of symmetry . The three-dimensional structure of bFGF has been determined by x-ray crystallography to a resolution of 1.8 A .Chemical Reactions Analysis
BFGF plays a significant role in the process of wound healing and is a potent inducer of physiologic angiogenesis . It stimulates the proliferation and differentiation of vascular endothelial cells to foster neovascularization . Furthermore, bFGF enhances the production of pro-inflammatory factors during the early phase of tendon healing, thereby accelerating the inflammatory response .Physical And Chemical Properties Analysis
BFGF is a single-chain polypeptide growth factor . It is a heparin-binding growth factor which stimulates the proliferation of a wide variety of cells including mesenchymal, neuroectodermal, and endothelial cells .Wissenschaftliche Forschungsanwendungen
Role in Obstetrics and Gynecology
bFGF has been identified as a crucial factor in obstetrics and gynecology. It stimulates the growth of a variety of tissues and has potential clinical applications in this specialty. Ongoing research predicts its routine use in clinical practice, emphasizing the need for clinicians to understand both basic and applied knowledge of EGF, a group to which bFGF belongs (Miyazawa, 1992).
Tympanic Membrane Repair
Research has shown that bFGF, along with other growth factors like EGF, PDGF-AA, and TGF-α, is induced by acute tympanic membrane perforation. This suggests its involvement in the healing process. Clinical trials have demonstrated mixed results, but the potential of bFGF in accelerating or enhancing healing without significant adverse effects holds promise (Ma, Zhao, & Zhou, 2002).
In Human Ovarian Epithelial Neoplasms
A study focused on human ovarian epithelial neoplasms found the presence and synthesis of bFGF and its receptor. This suggests that bFGF might stimulate abnormal proliferation in ovarian tumor cells through an autocrine mechanism (Di Blasio et al., 1993).
Controlled Release for Tissue Repair
bFGF's role in stimulating cell growth and tissue repair processes has been studied. Controlled release systems have been developed to overcome its rapid degradation, allowing for the examination of its chronic effects. Such systems enable prolonged storage, repeated handling, and encapsulation for effective delivery (Edelman et al., 1991).
Role in Angiogenesis
bFGF has been identified as a key player in angiogenesis, a process critical in wound repair, embryonic development, and tumor growth. It works by binding to specific tyrosine kinase receptors and heparan sulfate proteoglycans on endothelial cells, influencing angiogenic activity and offering potential therapeutic applications (Rusnati & Presta, 1996).
Neuroprotective Effects
In a study, pretreatment with intraventricular bFGF was shown to reduce infarct size in a model of focal cerebral ischemia in rats. This indicates its potential as a neuroprotective agent (Koketsu et al., 1994).
Safety And Hazards
Eigenschaften
CAS-Nummer |
106096-93-9 |
|---|---|
Produktname |
Basic fibroblast growth factor |
Molekulargewicht |
17200 |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Basic fibroblast growth factor |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



